Quinine bisulfate
Overview
Description
Synthesis Analysis
Quinine bisulfate's synthesis involves complex chemical processes, including novel bis-conjugates with antibiotics and peptides, retaining in vitro antimalarial activity similar to quinine itself (S. Panda et al., 2012). The catalytic, asymmetric syntheses of quinine and quinidine highlight the methodological advances in achieving high selectivity and retention of chirality (I. Raheem, Steven N. Goodman, E. Jacobsen, 2004).
Molecular Structure Analysis
The fluorescence excitation spectrum of chromatographically homogeneous quinine bisulfate offers insights into its quantum yield and molecular structure, indicating a high degree of stability and specificity in its chemical behavior (J. Gill, 1969).
Chemical Reactions and Properties
The synthesis of quinine bisulfate and its derivatives involves multiple reactions that underscore its complex chemical properties. For instance, dithiophosphorylation of quinine represents a novel approach to functionalizing this molecule, highlighting its versatility in chemical reactions (I. S. Nizamov et al., 2015).
Physical Properties Analysis
Quinine bisulfate's physical properties, such as its fluorescence quantum yield, have been thoroughly investigated. Research indicates that quinine bisulfate exhibits consistent fluorescence quantum yields across various samples, demonstrating its reliability as a fluorescence standard (A. Fletcher, 1969).
Chemical Properties Analysis
The chemical properties of quinine bisulfate are highlighted by its reactivity and the synthesis of diverse derivatives. Studies show the efficient synthesis of bispiro compounds through organocatalytic reactions, illustrating the chemical versatility and potential applications of quinine bisulfate in medicinal chemistry (M. Zhang et al., 2020).
Scientific Research Applications
Fluorescence Quantum Yield Standard
Quinine bisulfate has been explored for its properties as a fluorescence quantum yield standard. Studies have shown that quinine bisulfate from various sources exhibits consistent light absorptivity and fluorescence excitation spectra, making it a reliable standard for fluorescence measurements. The fluorescence quantum yield of quinine bisulfate was evaluated across a range of excitation wavelengths, demonstrating stable values, thereby suggesting its suitability as a standard in fluorescence spectroscopy (Fletcher, 1969).
Spectroscopic Analysis and Imaging
Quinine bisulfate has been used in spectroscopic analysis, including the study of its fluorescence excitation spectrum. High-resolution spectrometers have revealed that quinine bisulfate's quantum yield remains consistent under various excitation conditions, making it an effective compound for spectroscopic studies (Gill, 1969). Additionally, quinine has been employed as a fluorescent acid-base indicator for imaging electrode reactions, providing insights into local reaction rates and concentration profiles at electrode surfaces (Vitt & Engstrom, 1997).
Corrosion Inhibition
Quinine, including quinine bisulfate, has been investigated as a corrosion inhibitor for low carbon steel in acidic environments. Studies using electrochemical impedance spectroscopy and potentiodynamic polarization have shown that quinine is an efficient inhibitor, offering up to 96% efficiency at certain temperatures and concentrations. This suggests its potential application in corrosion protection (Awad, 2006).
Analytical Chemistry Applications
Quinine bisulfate has been utilized in analytical chemistry, particularly in the determination of its concentration in various samples. For example, semi-quantitative analysis of quinine sulfate in tonic water was performed using Surface-Enhanced Raman Spectroscopy (SERS), demonstrating its utility in trace analysis of quinine in consumer products (Shadi et al., 2004).
Safety And Hazards
Future Directions
Quinine continues to play a critical role in the management of malaria, especially in the first trimester, and it will remain a mainstay of treatment until safer alternatives become available . For uncomplicated malaria, artemisinin-based combination therapy (ACT) offers a better option than quinine .
properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13-,14-,19-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYHKWQPZHDOBW-DSXUQNDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20317-85-5 | |
Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9R)-, sulfate (1:2) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20317-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] | |
Record name | Quinine sulfate dihydrate | |
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Product Name |
Quinine bisulfate | |
CAS RN |
549-56-4, 804-63-7, 7778-93-0, 6119-70-6, 207671-44-1 | |
Record name | Quinine bisulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=549-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Quinine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=804-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9R)-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7778-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Quinine bisulfate [NF] | |
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Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Quinine hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.156 | |
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Record name | Quinine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.236 | |
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Record name | (R)-[(5R,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol; sulfuric acid; dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kinin-szulfát | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUININE BISULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M201HC068W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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